Cas no 1396890-06-4 ((2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide)

(2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide structure
1396890-06-4 structure
商品名:(2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide
CAS番号:1396890-06-4
MF:C21H20N2O2S
メガワット:364.460703849792
CID:5933533
PubChem ID:71795349

(2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide
    • 1396890-06-4
    • (E)-3-(4-methoxyphenyl)-N-((4-methyl-2-phenylthiazol-5-yl)methyl)acrylamide
    • VU0542191-1
    • (2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
    • (E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
    • AKOS024546167
    • F6261-0102
    • インチ: 1S/C21H20N2O2S/c1-15-19(26-21(23-15)17-6-4-3-5-7-17)14-22-20(24)13-10-16-8-11-18(25-2)12-9-16/h3-13H,14H2,1-2H3,(H,22,24)/b13-10+
    • InChIKey: QDTSGUQQGKPYMA-JLHYYAGUSA-N
    • ほほえんだ: S1C(C2C=CC=CC=2)=NC(C)=C1CNC(/C=C/C1C=CC(=CC=1)OC)=O

計算された属性

  • せいみつぶんしりょう: 364.12454906g/mol
  • どういたいしつりょう: 364.12454906g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 471
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 79.5Ų

(2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6261-0102-10μmol
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
10μmol
$69.0 2023-09-09
Life Chemicals
F6261-0102-1mg
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
1mg
$54.0 2023-09-09
Life Chemicals
F6261-0102-3mg
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
3mg
$63.0 2023-09-09
Life Chemicals
F6261-0102-2mg
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
2mg
$59.0 2023-09-09
Life Chemicals
F6261-0102-4mg
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
4mg
$66.0 2023-09-09
Life Chemicals
F6261-0102-50mg
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
50mg
$160.0 2023-09-09
Life Chemicals
F6261-0102-75mg
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
75mg
$208.0 2023-09-09
Life Chemicals
F6261-0102-5μmol
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
5μmol
$63.0 2023-09-09
Life Chemicals
F6261-0102-20μmol
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
20μmol
$79.0 2023-09-09
Life Chemicals
F6261-0102-15mg
(2E)-3-(4-methoxyphenyl)-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]prop-2-enamide
1396890-06-4
15mg
$89.0 2023-09-09

(2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide 関連文献

(2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamideに関する追加情報

Introduction to (2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide (CAS No. 1396890-06-4)

The compound (2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide, identified by its CAS number 1396890-06-4, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The presence of multiple functional groups, including a phenyl ring, a thiazole core, and an amide moiety, contributes to its unique chemical properties and biological activities.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. The thiazole ring, a prominent feature in (2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide, is well-documented for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of a phenyl group and an amide bond further enhances the compound's pharmacological potential, making it a promising candidate for further investigation.

The structural complexity of this compound also lends itself to diverse synthetic pathways. Researchers have been exploring various synthetic strategies to optimize the yield and purity of (2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide. Advanced techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations have been employed to streamline the synthesis process. These methods not only improve efficiency but also allow for greater control over the stereochemistry of the product, which is crucial for biological activity.

Recent studies have highlighted the importance of molecular diversity in drug discovery. The unique combination of functional groups in (2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide positions it as a versatile scaffold for designing new drugs. Computational modeling and virtual screening techniques have been utilized to identify potential binding interactions with biological targets. These approaches have revealed that the compound exhibits promising affinities for enzymes and receptors involved in various disease pathways.

The amide group in the molecule plays a critical role in modulating its biological activity. Amides are known for their ability to enhance solubility and bioavailability, which are essential factors for drug efficacy. Additionally, the presence of a methoxy group on the phenyl ring suggests potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is vital for predicting the compound's pharmacokinetic profile and potential side effects.

In vitro studies have demonstrated that (2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide exhibits significant inhibitory effects on certain enzymes associated with inflammatory diseases. The thiazole core has been shown to interfere with key signaling pathways involved in inflammation, making it a promising candidate for developing anti-inflammatory agents. Furthermore, preliminary data suggest that the compound may possess antioxidant properties, which could be beneficial in combating oxidative stress-related disorders.

The synthesis and characterization of this compound also contribute to the broader understanding of heterocyclic chemistry. Researchers are increasingly recognizing the importance of heterocyclic compounds in drug development due to their diverse biological activities and synthetic accessibility. The structural features of (2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methylprop-2-enamide provide valuable insights into how functional groups can be strategically positioned to enhance pharmacological effects.

As research continues to evolve, new methodologies for studying complex molecules like (2E)-3-(4-methoxyphenyl)-N-(4-methyl-2-phenyl-1,3-thiazol-5-yli)methylprop--enamide are being developed. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed structural elucidation and characterization. These advancements have facilitated a deeper understanding of the compound's properties and have paved the way for further optimization.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical structure makes it suitable for use in agrochemicals and material science as well. Researchers are exploring ways to leverage its properties for developing novel pesticides and specialty chemicals that could benefit various industries.

In conclusion, (CAS No. 1396890-06-4)( ) - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- ---

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